molecular formula C15H23NO6 B14263071 tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 131613-93-9

tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B14263071
CAS No.: 131613-93-9
M. Wt: 313.35 g/mol
InChI Key: XLXUOUVMYCUWGG-NHCYSSNCSA-N
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Description

tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, an oxazolidine ring, and a furanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furanone moiety can be reduced to a dihydrofuran derivative.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the furanone moiety can produce a dihydrofuran derivative.

Scientific Research Applications

tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications. Its steric hindrance and electronic properties make it distinct from other similar compounds, allowing for selective reactions and unique biological activities .

Properties

CAS No.

131613-93-9

Molecular Formula

C15H23NO6

Molecular Weight

313.35 g/mol

IUPAC Name

tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-9(8-20-15(16,4)5)12(18)10-6-7-11(17)21-10/h6-7,9-10,12,18H,8H2,1-5H3/t9-,10-,12-/m0/s1

InChI Key

XLXUOUVMYCUWGG-NHCYSSNCSA-N

Isomeric SMILES

CC1(N([C@@H](CO1)[C@@H]([C@@H]2C=CC(=O)O2)O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)C(C2C=CC(=O)O2)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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